6-Bromo-3-isopropylpyridin-2-amine
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Overview
Description
6-Bromo-3-isopropylpyridin-2-amine is a chemical compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropyl group at the 3rd position, and an amine group at the 2nd position of the pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
The synthesis of 6-Bromo-3-isopropylpyridin-2-amine typically involves the bromination of 3-isopropylpyridin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to handle the reagents and monitor the reaction progress .
Chemical Reactions Analysis
6-Bromo-3-isopropylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds, which are valuable in medicinal chemistry.
Scientific Research Applications
6-Bromo-3-isopropylpyridin-2-amine is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes to investigate cellular processes.
Material Science: It is utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-3-isopropylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
6-Bromo-3-isopropylpyridin-2-amine can be compared with other similar compounds, such as:
3-Bromo-6-isopropylpyridin-2-amine: This compound has the same molecular formula but with different positions of the bromine and isopropyl groups.
3-Amino-6-bromopyridine: This compound lacks the isopropyl group, which significantly alters its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it valuable in various research fields.
Properties
Molecular Formula |
C8H11BrN2 |
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Molecular Weight |
215.09 g/mol |
IUPAC Name |
6-bromo-3-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)6-3-4-7(9)11-8(6)10/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
YWVVASYVCLNJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(C=C1)Br)N |
Origin of Product |
United States |
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